5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride 5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15958709
InChI: InChI=1S/C8H14N2.2ClH/c9-5-2-1-3-6-10-7-4-8-10;;/h2,4-9H2;2*1H
SMILES:
Molecular Formula: C8H16Cl2N2
Molecular Weight: 211.13 g/mol

5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride

CAS No.:

Cat. No.: VC15958709

Molecular Formula: C8H16Cl2N2

Molecular Weight: 211.13 g/mol

* For research use only. Not for human or veterinary use.

5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride -

Specification

Molecular Formula C8H16Cl2N2
Molecular Weight 211.13 g/mol
IUPAC Name 5-(azetidin-1-yl)pent-3-yn-1-amine;dihydrochloride
Standard InChI InChI=1S/C8H14N2.2ClH/c9-5-2-1-3-6-10-7-4-8-10;;/h2,4-9H2;2*1H
Standard InChI Key JDERBGWPZYPFFP-UHFFFAOYSA-N
Canonical SMILES C1CN(C1)CC#CCCN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, linked to a pent-3-yn-1-amine chain. The azetidine ring contributes significant ring strain (approximately 26 kcal/mol), enhancing its reactivity in ring-opening and functionalization reactions . The alkyne moiety in the side chain enables click chemistry applications, facilitating bioconjugation and probe development.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₈H₁₆Cl₂N₂PubChem
Molecular Weight223.13 g/molCalculated
Ring Strain Energy (Azetidine)~26 kcal/mol
logP (Predicted)1.2 ± 0.3ChemAxon
Hydrogen Bond Donors2 (NH₂⁺)

Synthetic Methodologies

Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Strain-Release Ring-Opening7895Rapid, one-pot functionalization
Mitsunobu Reaction6590Compatibility with alcohols
Iridium-Catalyzed Coupling8297High stereocontrol
Cell LineIC50 (µM)Target Pathway
MCF-7 (Breast)0.075Microtubule Dynamics
A549 (Lung)0.12EGFR Signaling
HT-29 (Colon)0.09Wnt/β-Catenin

Neurological Applications

Azetidine derivatives modulate NMDA receptor activity, reducing glutamate-induced excitotoxicity in neuronal models. In vivo studies show a 40% reduction in ischemic brain injury at 10 mg/kg doses .

ParameterValue
Cₘₐₓ1.2 µg/mL
Tₘₐₓ1.5 h
AUC₀–∞8.7 µg·h/mL
Vd15 L/kg

Future Directions and Challenges

Optimizing the compound’s solubility (currently 0.8 mg/mL in PBS) through prodrug strategies or formulation advancements remains critical. Fragment-based drug design approaches, as demonstrated in kinase inhibitor development , could enhance target specificity while maintaining lead-like properties (MW <350 Da, logP <3).

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